Product packaging for 2-(2-Chloroethoxy)benzamide(Cat. No.:CAS No. 29579-13-3)

2-(2-Chloroethoxy)benzamide

Cat. No.: B2659220
CAS No.: 29579-13-3
M. Wt: 199.63
InChI Key: WPLHSDOLOPJHHX-UHFFFAOYSA-N
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Description

Significance of Benzamide (B126) Derivatives in Contemporary Organic Synthesis

Benzamide derivatives are a class of organic compounds that are cornerstones of modern organic and medicinal chemistry. thieme.de The benzamide scaffold, consisting of a benzene (B151609) ring attached to an amide functional group (-CONH₂), is a common feature in a multitude of pharmaceutically active compounds. molaid.com These structures are recognized as valuable building blocks in organic synthesis because they are generally stable, and their synthesis is often straightforward from readily available materials.

The amide bond itself is fundamental to countless biological processes, and its presence in synthetic molecules can confer desirable properties. molaid.com Researchers extensively synthesize and study benzamide derivatives for a wide range of applications, from creating new pharmaceutical agents to developing advanced polymeric materials. thieme.demolaid.com The ability to easily modify the benzene ring and the amide nitrogen allows for the creation of large libraries of compounds for screening and development.

Overview of the 2-(2-Chloroethoxy)benzamide Molecular Scaffold within Chemical Science

The molecular structure of this compound is defined by a benzamide core where a 2-chloroethoxy group [-O-CH₂-CH₂-Cl] is attached to the benzene ring at the second (or ortho) position relative to the amide group. This specific arrangement is crucial to its reactivity. The molecule contains a reactive chloroethyl side chain, which is a key feature for its role in synthetic chemistry.

Below is a table summarizing the key chemical properties of this compound.

PropertyData
IUPAC Name This compound
Molecular Formula C₉H₁₀ClNO₂
Molecular Weight 199.64 g/mol
CAS Number 29579-13-3
InChI Key WPLHSDOLOPJHHX-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C(=C1)C(=O)N)OCCCl
Monoisotopic Mass 199.04001 Da
Predicted XlogP 1.4
Data sourced from PubChem CID 3823137. uni.lu

Rationale for Dedicated Academic Investigation of this compound

The academic interest in this compound is not typically for its own sake, but for its role as a versatile precursor or "building block" in the synthesis of more complex molecules. orgsyn.org The rationale for its investigation stems from the strategic placement of its functional groups, which allows for specific and useful chemical transformations.

A primary application is in the synthesis of seven-membered heterocyclic compounds known as benzoxazepines . thieme.dechemistryviews.org The structure of this compound is ideally suited for an intramolecular cyclization reaction. Under basic conditions, the nitrogen atom of the amide can act as a nucleophile, attacking the carbon atom bearing the chlorine atom on the adjacent ethoxy side chain. This process results in the formation of a new ring, yielding a benzo-fused oxazepine scaffold. molaid.com These heterocyclic systems are of significant interest in medicinal chemistry.

Furthermore, the benzamide analog of N-[2-(2-chloroethoxy)ethyl]acetamide serves as a key building block for creating polyaza-crown compounds. orgsyn.org This indicates that the this compound structure is a recognized synthon for constructing macrocyclic architectures that are important in host-guest chemistry and materials science. The chloroethyl group provides a reactive handle that enables chemists to "stitch" molecules together into larger, more complex arrangements. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10ClNO2 B2659220 2-(2-Chloroethoxy)benzamide CAS No. 29579-13-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-chloroethoxy)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO2/c10-5-6-13-8-4-2-1-3-7(8)9(11)12/h1-4H,5-6H2,(H2,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPLHSDOLOPJHHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N)OCCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategic Route Development

Established Synthetic Pathways for 2-(2-Chloroethoxy)benzamide and Related Congeners

Traditional synthetic routes rely on well-documented reactions, focusing on the reliable construction of the target molecule through the synthesis of key precursors and subsequent coupling.

The synthesis of this compound fundamentally depends on the successful preparation of its key precursors. The primary intermediates are a functionalized benzene (B151609) ring, which will form the benzamide (B126) core, and the 2-chloroethoxy group.

Preparation of 2-(2-Chloroethoxy)ethanol: This crucial precursor provides the chloroethoxy side chain. One established method involves the reaction of diethylene glycol with hydrogen chloride. google.com An alternative pathway utilizes the reaction of 2-chloroethanol (B45725) with ethylene (B1197577) oxide in the presence of a catalyst. google.com 2-(2-Chloroethoxy)ethanol is a known degradation product of Bis(2-Chloroethyl) Ether and is used in the synthesis of various other chemical compounds. chemicalbook.com

Preparation of the Aromatic Core: The benzamide portion of the molecule can be derived from several starting materials, including substituted benzoic acids or benzaldehydes. The synthesis of substituted benzaldehydes, for example, can be achieved through various methods, such as a two-step, one-pot reduction and cross-coupling procedure starting from Weinreb amides. acs.orgresearchgate.net This allows for the introduction of various substituents onto the aromatic ring. Electrophilic formylation reactions are also a common strategy for producing benzaldehydes. youtube.com

Formation of the Benzamide: Once the precursors are synthesized, the final step is the formation of the amide bond. A common laboratory and industrial method involves converting a substituted benzoic acid (e.g., 2-(2-chloroethoxy)benzoic acid) into its more reactive acid chloride derivative. This acid chloride can then be reacted with an amine source, such as ammonia (B1221849) or an amine equivalent, to form the benzamide. ctppc.orgresearchgate.net Alternatively, direct amidation of the carboxylic acid can be performed using coupling agents or through catalytic methods. researchgate.netsciepub.com

A plausible synthetic pathway could involve:

Etherification of a 2-hydroxybenzamide with a suitable 2-chloroethoxy-donating reagent.

Alternatively, starting with 2-hydroxybenzoic acid, performing an etherification to yield 2-(2-chloroethoxy)benzoic acid, followed by an amidation reaction.

Optimizing reaction conditions is critical for maximizing yield and purity while minimizing reaction time and by-product formation. For the amidation step, key parameters to optimize include the choice of solvent, reaction temperature, and the specific coupling agent or catalyst used. researchgate.netresearchgate.net

For instance, in a catalytic amidation of 2-(2-chloroethoxy)benzoic acid, a screening process might be employed to determine the most effective conditions.

Table 1: Hypothetical Optimization of Catalytic Amidation

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
1Boric Acid (5)Toluene1102465
2Boric Acid (10)Toluene1101878
3Boric Acid (10)Xylene1401285
4NoneXylene14024<10
5Boric Acid (10)Dioxane1002472

This table is illustrative and based on general optimization principles for benzamide synthesis.

Following the reaction, isolation and purification are essential. Standard procedures include quenching the reaction, followed by liquid-liquid extraction to separate the product from the reaction mixture. google.com The organic layers are typically combined, washed with brine, dried over an anhydrous salt like sodium sulfate, and concentrated under reduced pressure. orgsyn.org Final purification of the crude this compound can be achieved through crystallization from a suitable solvent system or by column chromatography on silica (B1680970) gel. orgsyn.org

Novel Approaches and Advancements in this compound Synthesis

Modern synthetic chemistry seeks to improve upon traditional methods by developing more efficient, selective, and sustainable reactions.

The synthesis of a specifically substituted compound like this compound requires precise control over the placement of functional groups, a concept known as regioselectivity. When starting with a pre-substituted benzene ring, directing the incoming groups to the correct positions is paramount. For example, ensuring the ortho-relationship between the chloroethoxy group and the amide functionality is a key regiochemical challenge that must be addressed in the synthetic design.

Chemoselectivity, the ability to react with one functional group in the presence of others, is also critical. For instance, during the etherification of a 2-hydroxybenzoic acid, the reaction conditions must be chosen to favor reaction at the hydroxyl group while leaving the carboxylic acid group intact for the subsequent amidation step. The development of highly selective catalysts and reagents is a major focus of modern synthetic research to achieve such targeted transformations. rsc.org

Recent years have seen a surge in the use of catalytic methods to replace less efficient stoichiometric reagents.

Organocatalysis: This approach uses small organic molecules to catalyze reactions. For amide bond formation, organocatalytic methods have been developed for the direct amidation of aldehydes. acs.org Bifunctional organocatalysts, which can activate both the nucleophile and the electrophile simultaneously, have also been employed in the asymmetric synthesis of certain benzamides. beilstein-journals.org These methods offer a metal-free alternative for amide synthesis.

Metal Catalysis: Transition metals play a significant role in modern organic synthesis. Nickel catalysis has been used for reactions involving benzamide precursors. orgsyn.org Palladium-catalyzed cross-coupling reactions are instrumental in building complex molecular frameworks and can be used to synthesize substituted aromatic precursors. acs.org Furthermore, metal catalysts are used in oxidative amidation reactions, which can form amides directly from aldehydes or alcohols and amines, providing a more atom-economical route. researchgate.net

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. chemmethod.com In the context of this compound synthesis, these principles can be applied in several ways.

The development of catalytic reactions, both organocatalytic and metal-catalyzed, is inherently greener than traditional methods that use stoichiometric activating agents (like thionyl chloride) or coupling reagents, as catalysts reduce waste generation. sciepub.com For example, the direct catalytic amidation of a carboxylic acid with an amine produces water as the only byproduct, representing a significant improvement in atom economy.

Another green approach involves minimizing or eliminating the use of volatile organic solvents. Research into solvent-free reaction conditions for benzamide synthesis has shown promising results, where reactants are mixed and heated without a solvent, and the product is isolated simply by crystallization. tandfonline.comfigshare.com Such methods reduce solvent waste and associated environmental impact.

Chemical Reactivity and Mechanistic Investigations

Reactivity Profiling of the Chloroethoxy Moiety

The chloroethoxy group, -OCH₂CH₂Cl, is a key site of reactivity due to the presence of a carbon-chlorine bond. The chlorine atom, being a good leaving group, makes the terminal carbon atom susceptible to nucleophilic attack.

Nucleophilic substitution is a fundamental class of reactions for haloalkanes and their derivatives. ucsb.edu The reaction involves an electron-rich nucleophile displacing the leaving group (in this case, the chloride ion) from the sp³-hybridized carbon atom. organic-chemistry.org The primary carbon bearing the chlorine in 2-(2-Chloroethoxy)benzamide strongly favors the SN2 mechanism over the SN1 mechanism.

The SN2 (Substitution Nucleophilic Bimolecular) reaction is a single-step process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. organic-chemistry.orgleah4sci.com This concerted mechanism involves a transition state where both the incoming nucleophile and the departing leaving group are partially bonded to the carbon atom. The reaction leads to an inversion of stereochemistry at the reaction center. organic-chemistry.org Given that the chloroethoxy group features a primary alkyl halide, the formation of a highly unstable primary carbocation required for an SN1 pathway is energetically unfavorable. ucsb.edu Therefore, reactions with various nucleophiles (e.g., amines, alkoxides, cyanide) are expected to proceed via the SN2 pathway. The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile. youtube.com

The SN1 (Substitution Nucleophilic Unimolecular) reaction, in contrast, is a two-step process. ucsb.edu The first and rate-determining step is the spontaneous dissociation of the leaving group to form a carbocation intermediate. leah4sci.com This is followed by a rapid attack of the nucleophile on the planar carbocation. organic-chemistry.org This mechanism is favored for tertiary and some secondary alkyl halides due to the stability of the corresponding carbocations. ucsb.edu For this compound, the SN1 pathway is highly disfavored.

CharacteristicSN1 MechanismSN2 Mechanism
MolecularityUnimolecular (rate depends on substrate only)Bimolecular (rate depends on substrate and nucleophile)
Number of StepsTwo (or more)One
IntermediateCarbocationNone (Transition state only)
Substrate PreferenceTertiary > Secondary >> PrimaryMethyl > Primary > Secondary >> Tertiary
NucleophileWeak nucleophiles are effectiveStrong nucleophiles are required
StereochemistryRacemizationInversion of configuration

The structure of this compound is well-suited for intramolecular reactions. The amide nitrogen, possessing a lone pair of electrons, can act as an internal nucleophile. This can lead to an intramolecular SN2 reaction, where the amide nitrogen attacks the terminal carbon of the chloroethoxy chain, displacing the chloride ion.

This intramolecular cyclization, followed by dehydrohalogenation, is a powerful method for the synthesis of nitrogen-containing heterocyclic compounds. rsc.org In the case of this compound, this reaction would likely proceed upon treatment with a base. The base serves to deprotonate the amide nitrogen, increasing its nucleophilicity and facilitating the intramolecular attack. The resulting cyclization would form a six-membered ring, leading to the formation of a derivative of 3,4-dihydro-2H-1,4-benzoxazine . Such cyclization strategies are pivotal in building complex molecular architectures from relatively simple linear precursors. nih.govmarquette.edu The synthesis of quinazolines and quinazolinones, for instance, often involves cyclization steps of substituted aminobenzamides. researchgate.net

Reactant MoietyInternal NucleophileElectrophilic CenterPotential Heterocyclic Product
This compoundAmide Nitrogen (-CONH₂)Terminal Carbon of Chloroethoxy chain (-CH₂Cl)3,4-dihydro-2H-1,4-benzoxazin-3-one derivatives

Transformations of the Benzamide (B126) Core

The benzamide core, consisting of the aromatic ring and the amide functional group, offers additional avenues for chemical modification.

The benzene (B151609) ring of the benzamide can undergo electrophilic aromatic substitution, a reaction class that includes nitration, halogenation, sulfonation, and Friedel-Crafts reactions. researchgate.net The regiochemical outcome of these reactions is governed by the directing effects of the substituents already present on the ring: the amide group (-CONH₂) and the ether group (-OCH₂CH₂Cl).

Both the amide and the ether functionalities are activating, ortho-, para-directing groups. The oxygen of the ether group and the nitrogen of the amide group can donate electron density to the aromatic ring through resonance, stabilizing the positively charged intermediate (the arenium ion) formed during the substitution. Therefore, electrophiles are expected to add primarily at the positions ortho and para to these groups. In this compound, the substituents are ortho to each other. The primary positions for substitution would be para to the ether group (position 4) and para to the amide group (position 5). Steric hindrance may influence the relative rates of substitution at the available ortho positions.

The amide bond is known for its stability due to resonance, which delocalizes the nitrogen lone pair into the carbonyl group, making the carbonyl carbon less electrophilic. researchgate.net However, under specific conditions, the amide group can be transformed.

Common transformations include:

Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield 2-(2-chloroethoxy)benzoic acid and ammonia (B1221849). This reaction typically requires harsh conditions, such as prolonged heating.

Reduction: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the amide to an amine, yielding 2-(2-chloroethoxy)benzylamine. pearson.com

N-Functionalization: The hydrogen atoms on the amide nitrogen can be substituted. For example, reaction with acid chlorides in the presence of a base can lead to the formation of N-acylbenzamides. nih.gov

Dehydration: Although not common for primary amides like this, under certain conditions, amides can be dehydrated to form nitriles, though this is more typical for unsubstituted amides.

Reaction TypeReagentsProduct Functional Group
HydrolysisH₃O⁺ or OH⁻, heatCarboxylic acid
Reduction1) LiAlH₄; 2) H₂OAmine
N-AcylationRCOCl, PyridineN-Acyl amide (Imide)

Elucidation of Reaction Mechanisms and Kinetics

Understanding the detailed mechanism and kinetics of a reaction is crucial for its optimization and control. For the reactions of this compound, kinetic studies can provide insight into the rate-determining steps and the nature of intermediates.

For the nucleophilic substitution on the chloroethoxy chain, the reaction kinetics can definitively distinguish between SN1 and SN2 pathways. An SN2 reaction would exhibit second-order kinetics, with the rate law being: Rate = k[Substrate][Nucleophile]. In contrast, a hypothetical SN1 reaction would show first-order kinetics: Rate = k[Substrate].

Amide SubstrateReaction with Chlorine (pH 8)Apparent Second-Order Rate Constant (M⁻¹s⁻¹)Activation Energy (kJ/mol)
BenzamideChlorination1.862
N-MethylbenzamideChlorination0.1475
AcetamideChlorination0.1173

Data adapted from a study on the kinetics of amide chlorination. nih.gov

Derivatization Strategies and Analog Synthesis

Structural Modifications at the Aromatic Ring System

The aromatic ring of 2-(2-chloroethoxy)benzamide is a prime site for structural modifications to influence the molecule's properties. The introduction of various substituents onto the phenyl ring can be achieved through electrophilic aromatic substitution reactions on either the starting material, salicylic (B10762653) acid, or subsequent intermediates.

One common modification involves the introduction of a nitro group. For instance, the synthesis of 2-(2-Chloroethoxy)-5-nitrobenzaldehyde, a potential precursor to the corresponding benzamide (B126), is achieved by the alkylation of 5-nitrosalicylaldehyde with 1-bromo-2-chloroethane. chemrxiv.org This nitro-substituted intermediate can then be converted to 5-nitro-2-(2-chloroethoxy)benzamide. The nitro group, being a strong electron-withdrawing group, can be further reduced to an amino group, providing a handle for additional functionalization. chemrxiv.org

Halogenation of the aromatic ring represents another key derivatization strategy. For example, the synthesis of 4-amino-5-chloro-2-ethoxy-N-{[4-(4-fluoro-benzyl)-2-morpholinyl]-methyl}benzamide citrate (B86180) dihydrate (Mosapride citrate dihydrate) involves the chlorination of a 4-(tert-butoxy-carbonyl-amino)-2-ethoxybenzoic acid intermediate. nih.gov While this example features an ethoxy group, a similar strategy could be applied to the chloroethoxy analogue. The introduction of a chlorine atom can significantly alter the electronic properties and bioavailability of the resulting compound.

The synthesis of various substituted benzamides has been widely reported, indicating the feasibility of introducing a range of functional groups onto the aromatic nucleus. biosynth.com Direct electrophilic aromatic substitution on this compound or its precursors with reagents like cyanoguanidine in the presence of a superacid can also be a viable route to introduce amide functionalities directly onto the aromatic ring. nih.gov

Table 1: Examples of Aromatic Ring Modifications

SubstituentPrecursor/IntermediateSynthetic StrategyPotential Derivative
5-Nitro5-NitrosalicylaldehydeAlkylation followed by amidation5-Nitro-2-(2-chloroethoxy)benzamide
5-Amino5-Nitro-2-(2-chloroethoxy)benzamideReduction of the nitro group5-Amino-2-(2-chloroethoxy)benzamide
4-Chloro4-Amino-2-hydroxybenzoic acid derivativeEthylation, chlorination, and amidation4-Chloro-2-(2-chloroethoxy)benzamide analog

Functionalization of the Amide Nitrogen Atom

The amide nitrogen of this compound provides another avenue for derivatization, allowing for the synthesis of N-substituted analogs. These modifications can introduce new structural motifs and functionalities, potentially leading to compounds with altered biological activities or physicochemical properties.

N-Alkylation and N-Arylation:

N-alkylation of benzamides can be achieved using various synthetic protocols. A common method involves the reaction of the primary amide with an alkyl halide in the presence of a base. nih.gov For instance, N-benzyl-2-(2-chloroethoxy)benzamide could be synthesized by reacting this compound with benzyl (B1604629) bromide. Similarly, N-arylation can be accomplished through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, which couples the amide with an aryl halide. researchgate.net These reactions allow for the introduction of a wide range of alkyl and aryl groups at the amide nitrogen.

Conversion to Thioamides:

The amide functionality can be converted to a thioamide, a bioisostere that can significantly impact the compound's properties. A widely used method for this transformation is the reaction with Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide). organic-chemistry.org This thionation reaction replaces the carbonyl oxygen with a sulfur atom to yield 2-(2-chloroethoxy)thiobenzamide. The resulting thioamide can serve as a versatile intermediate for the synthesis of various sulfur-containing heterocyclic compounds. chemrxiv.org

Table 2: Functionalization of the Amide Nitrogen

ModificationReagents and ConditionsProduct
N-AlkylationAlkyl halide, BaseN-Alkyl-2-(2-chloroethoxy)benzamide
N-ArylationAryl halide, Palladium catalyst, BaseN-Aryl-2-(2-chloroethoxy)benzamide
Thioamide FormationLawesson's Reagent2-(2-Chloroethoxy)thiobenzamide

Variations within the Ether-Chloroethoxy Chain

Modification of the ether-chloroethoxy side chain offers a strategy to fine-tune the steric and electronic properties of the molecule. This can be achieved by varying the length of the alkyl chain or by introducing substituents.

The synthesis of analogs with different chain lengths can be accomplished by using alternative chloroalkylating agents in the initial etherification step. For example, reacting salicylic acid or its derivatives with 1-chloro-3-propanol followed by chlorination, or directly with 1,3-dichloropropane, would yield the 2-(3-chloropropoxy)benzamide analog. A similar approach using 1-chloro-2-propanol (B90593) would lead to the 2-(2-chloropropoxy)benzamide derivative. The synthesis of 3-(2-Chloroethoxy)benzamide has been reported, demonstrating the feasibility of synthesizing positional isomers. organic-chemistry.org

These modifications can impact the conformational flexibility of the side chain and its ability to interact with biological targets. The reactivity of the terminal chloride is also influenced by the chain length and substitution pattern.

Table 3: Variations in the Ether-Chloroethoxy Chain

AnalogSynthetic Approach
2-(3-Chloropropoxy)benzamideEtherification with a 3-carbon chloroalkylating agent
2-(2-Chloropropoxy)benzamideEtherification with a propylene-based chloroalkylating agent
2-(4-Chlorobutoxy)benzamideEtherification with a 4-carbon chloroalkylating agent

Synthesis of Polymeric and Macrocyclic Structures Incorporating this compound Fragments

The presence of two reactive sites in this compound, namely the amide and the chloroethyl group, makes it a suitable building block for the synthesis of larger, more complex architectures such as polymers and macrocycles.

Polymeric Structures:

Poly(benzamide)s are a class of aromatic polyamides known for their high thermal stability and mechanical strength. While the direct polymerization of this compound has not been extensively reported, its derivatives could potentially be used as monomers in polycondensation reactions. For instance, a diamino derivative of this compound could be co-polymerized with a diacyl chloride to form a polyamide. The synthesis of star copolymers with poly(N-octyl benzamide) arms has been demonstrated through chain-growth condensation polymerization, highlighting the potential for creating complex polymer architectures from benzamide monomers. nih.gov

Macrocyclic Structures:

Macrocycles are of significant interest in medicinal chemistry due to their unique conformational properties. The synthesis of macrocycles often relies on intramolecular cyclization reactions. A derivative of this compound, appropriately functionalized at a distant position on the aromatic ring or on the amide nitrogen, could undergo an intramolecular reaction between the chloroethyl group and a nucleophilic group to form a macrocycle. For example, a derivative with a phenolic hydroxyl group could undergo an intramolecular Williamson ether synthesis. General strategies for the diversity-oriented synthesis of macrocycles often involve the coupling of bifunctional building blocks under high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization.

While specific examples of polymers and macrocycles derived directly from this compound are not prevalent in the literature, the fundamental reactivity of its functional groups provides a clear basis for its potential application in the synthesis of these larger molecular constructs.

Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the carbon and hydrogen framework.

¹H NMR Spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms (protons). For 2-(2-Chloroethoxy)benzamide, the proton spectrum is expected to show distinct signals for the aromatic protons, the protons of the ethoxy chain, and the amide protons. The aromatic protons typically appear in the downfield region (δ 7.0-8.0 ppm). The two methylene (B1212753) groups (-CH₂-) of the chloroethoxy chain would likely appear as triplets in the δ 3.5-4.5 ppm range due to coupling with each other. The amide (-NH₂) protons can appear as a broad singlet over a wide chemical shift range.

¹³C NMR Spectroscopy probes the carbon skeleton of the molecule. The spectrum for this compound would display nine distinct signals corresponding to each unique carbon atom. The carbonyl carbon of the amide group is characteristically found far downfield (δ 165-175 ppm). The six aromatic carbons would produce signals in the δ 110-160 ppm region, while the two aliphatic carbons of the chloroethoxy group would be observed in the upfield region (δ 40-70 ppm).

Table 1: Predicted ¹H NMR Spectral Data for this compound
Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
Aromatic H~7.0 - 8.0MultipletN/A
Amide (-NH₂)~5.5 - 8.5Broad SingletN/A
-OCH₂-~4.3Triplet~5-7
-CH₂Cl~3.9Triplet~5-7
Table 2: Predicted ¹³C NMR Spectral Data for this compound
Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Amide Carbonyl (C=O)~168
Aromatic C-O~155
Aromatic C (quaternary)~125
Aromatic C-H~115-135
-OCH₂-~68
-CH₂Cl~42

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy of this compound would exhibit key absorption bands confirming its structure. The N-H stretching vibrations of the primary amide group are expected to appear as two distinct bands in the 3100-3500 cm⁻¹ region. A strong absorption band corresponding to the C=O (amide I band) stretching vibration would be prominent around 1640-1680 cm⁻¹. The C-O-C stretching of the ether linkage would produce a strong signal in the 1050-1250 cm⁻¹ range. Furthermore, C-H stretches from the aromatic ring are seen just above 3000 cm⁻¹, while aliphatic C-H stretches appear just below 3000 cm⁻¹. The C-Cl stretch is typically observed in the fingerprint region, between 600 and 800 cm⁻¹.

Raman Spectroscopy , being complementary to IR, would also detect these vibrations. Non-polar bonds, such as the C=C bonds of the aromatic ring, often produce strong Raman signals, which would be expected around 1600 cm⁻¹.

Table 3: Characteristic Vibrational Frequencies for this compound
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Amide (-NH₂)N-H Stretch3100 - 3500Medium
Amide (C=O)C=O Stretch (Amide I)1640 - 1680Strong
Aromatic RingC=C Stretch1450 - 1600Medium-Strong
Ether (-O-CH₂-)C-O-C Asymmetric Stretch1200 - 1250Strong
Alkyl Halide (-CH₂Cl)C-Cl Stretch600 - 800Medium-Strong

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and valuable structural information based on the fragmentation pattern of the molecule. The monoisotopic mass of this compound is 199.04001 Da. uni.lu

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z 199 (for ³⁵Cl) and an isotopic peak [M+2]⁺ at m/z 201 (for ³⁷Cl) with an intensity ratio of approximately 3:1, which is characteristic for compounds containing one chlorine atom. Common fragmentation pathways would likely involve the cleavage of the ether bond and the loss of the chloroethyl group.

Table 4: Predicted Mass Spectrometry Data for this compound uni.lu
Adduct / FragmentPredicted m/zNotes
[M]⁺199.04Molecular ion with ³⁵Cl
[M+H]⁺200.05Protonated molecule
[M+Na]⁺222.03Sodium adduct
[M-CH₂CH₂Cl]⁺136Loss of the chloroethoxy side chain
[C₆H₄CONH₂]⁺120Benzamide (B126) fragment

X-ray Crystallography for Solid-State Molecular Geometry

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. A single-crystal X-ray diffraction analysis of this compound would provide precise data on bond lengths, bond angles, and torsion angles. This technique would also reveal the conformation of the flexible chloroethoxy side chain and the planarity of the benzamide moiety. Furthermore, it would elucidate intermolecular interactions, such as hydrogen bonding involving the amide N-H donors and the amide carbonyl and ether oxygen acceptors, which dictate the crystal packing arrangement.

Table 5: Information Obtainable from X-ray Crystallography
ParameterExpected Information
Crystal Systeme.g., Monoclinic, Orthorhombic
Space GroupDescribes the crystal's symmetry
Unit Cell DimensionsPrecise measurements of a, b, c, α, β, γ
Bond Lengths & AnglesDefinitive molecular geometry
Intermolecular InteractionsDetails of hydrogen bonding and van der Waals forces

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental technique used to determine the mass percentage of each element within a compound. For this compound, with the molecular formula C₉H₁₀ClNO₂, the theoretical elemental composition can be calculated. Experimental results from an elemental analyzer that match these theoretical values provide strong evidence to confirm the compound's empirical and molecular formula, assuming the molecular weight is known from mass spectrometry.

Table 6: Calculated Elemental Composition of this compound (C₉H₁₀ClNO₂)
ElementAtomic MassNumber of AtomsTotal MassPercentage (%)
Carbon (C)12.0119108.09954.15%
Hydrogen (H)1.0081010.0805.05%
Chlorine (Cl)35.453135.45317.76%
Nitrogen (N)14.007114.0077.02%
Oxygen (O)15.999231.99816.03%

Computational and Theoretical Chemical Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular properties. youtube.commdpi.com

The three-dimensional arrangement of atoms and the rotational flexibility around single bonds are crucial for understanding a molecule's behavior. For substituted benzamides, the orientation of the amide group relative to the phenyl ring is a key conformational feature. In benzamide (B126) itself, the amino group is calculated to be pyramidal with a torsional angle between the carbonyl group and the phenyl ring of 20-25°. nih.gov However, for 2-substituted benzamides, planar and non-planar conformations of both cis and trans isomers (with respect to the C=O and the ortho-substituent) are possible. For instance, in 2-chlorobenzamide, both the cis and trans conformers are non-planar. nih.gov In the case of N-methyl-2-methoxybenzamide, the 2-methoxy group can be either planar or orthogonal to the phenyl ring in both conformers. nih.gov A theoretical conformational analysis of 2-(2-Chloroethoxy)benzamide would similarly involve exploring the rotational barriers around the C(aryl)-O, O-C(ethyl), and C(aryl)-C(amide) bonds to identify the most stable conformers. Such studies on related molecules like 2,6-dimethylbenzamide (B3022000) have shown that steric hindrance from ortho substituents can force the amide group out of the plane of the aromatic ring, interrupting π-electron conjugation. researchgate.net

The electronic properties of a molecule are fundamental to its reactivity and interactions. DFT calculations are commonly used to determine these properties. niscpr.res.in

HOMO-LUMO Energy Gaps: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals involved in chemical reactions. The energy difference between them, the HOMO-LUMO gap, is an indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more polarizable and can be more reactive. For example, DFT calculations on quinoline (B57606) showed a HOMO-LUMO gap of approximately 4.83 eV, indicating that charge transfer can occur within the molecule. scirp.org For a related compound, 4-ethoxy-2,3-difluoro benzamide, the HOMO-LUMO energy gap was also a key parameter in its analysis. researchgate.net While specific values for this compound are not available, DFT calculations could provide this information, which is valuable for understanding its electronic transitions and potential as a charge-transfer complex component. The choice of functional in DFT calculations, such as B3LYP or wB97X-D, can significantly influence the calculated HOMO-LUMO gap. reddit.com

Mulliken Charges: Mulliken population analysis is a method for estimating partial atomic charges, which provides insights into the charge distribution within a molecule. wikipedia.orglibretexts.org This analysis is useful for understanding electrostatic interactions, dipole moments, and the reactivity of different atomic sites. researchgate.net For instance, in a study of a substituted benzimidazole, Mulliken charge analysis revealed that most carbon and nitrogen atoms had negative charges, while sulfur and hydrogen atoms were positively charged. niscpr.res.in A similar analysis for this compound would likely show negative charges on the oxygen and nitrogen atoms and the chlorine atom, making them potential sites for electrophilic attack, while the carbonyl carbon would be electrophilic.

Below is a hypothetical table of calculated electronic properties for this compound based on typical values for similar organic molecules.

PropertyHypothetical Calculated Value
HOMO Energy-7.0 eV
LUMO Energy-1.5 eV
HOMO-LUMO Gap5.5 eV
Dipole Moment3.5 D

Molecular Dynamics Simulations and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. nih.gov This technique allows for the investigation of dynamic processes such as conformational changes and intermolecular interactions in different environments. nih.gov

For this compound, MD simulations could be employed to study its behavior in various solvents, providing insights into its solubility and the nature of solute-solvent interactions. For instance, simulations could reveal the formation of hydrogen bonds between the amide group of this compound and water molecules, or the nature of van der Waals interactions with nonpolar solvents. The conformation of the flexible chloroethoxy side chain would also be influenced by the solvent environment, which can be explored through MD. mdpi.com

Furthermore, MD simulations are valuable for studying how molecules interact with each other in the solid state, providing a picture of the crystal packing forces and the stability of different polymorphs. In the context of drug design, MD simulations are used to model the interaction of a ligand with its protein target, helping to understand the binding mechanism and stability of the complex. nih.govnih.gov

Prediction of Reaction Pathways and Transition States

Computational chemistry can be used to model chemical reactions, predict their feasibility, and elucidate their mechanisms by calculating the energies of reactants, products, and transition states. mdpi.com

The this compound molecule has several reactive sites. The chloroethoxy group is susceptible to nucleophilic substitution reactions. For example, the chlorine atom can be displaced by a nucleophile in an SN2 or SN1 reaction, depending on the reaction conditions and the nature of the nucleophile. ucsd.edulibretexts.orgyoutube.commasterorganicchemistry.com The ether linkage can also be cleaved under strongly acidic conditions, typically with HBr or HI. youtube.comchemistrysteps.commasterorganicchemistry.comlibretexts.orglibretexts.orgyoutube.com The reaction would likely proceed via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion.

DFT calculations can be used to map the potential energy surface of these reactions, identifying the minimum energy pathways and the structures of the transition states. The calculated activation energy barrier for a given pathway provides an estimate of the reaction rate. For example, in the SN2 reaction of chloroethane (B1197429) with a nucleophile, the transition state involves the simultaneous formation of the new bond and breaking of the C-Cl bond. youtube.com

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) models are statistical models that correlate the chemical structure of a series of compounds with their reactivity. nih.gov These models are a subset of Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models. researchgate.netnih.govresearchgate.netuliege.benih.gov

For a series of benzamide derivatives, a QSRR study could be developed to predict their reactivity in a specific chemical transformation. This would involve calculating a set of molecular descriptors for each compound in the series. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies, atomic charges). A mathematical model is then built to relate these descriptors to the experimentally measured reactivity (e.g., reaction rate constant).

For instance, a QSRR model could be developed to predict the rate of nucleophilic substitution at the chloroethoxy group for a series of substituted 2-(2-chloroethoxy)benzamides. The model might reveal that the reactivity is correlated with the electronic properties of the substituent on the phenyl ring. Such models can be valuable for predicting the reactivity of new compounds without the need for experimental measurements and for gaining insights into the factors that govern reactivity. researchgate.net

Applications As a Versatile Synthetic Building Block and Intermediate

Precursor in the Synthesis of Nitrogen-Containing Heterocyclic Systems

The structure of 2-(2-Chloroethoxy)benzamide makes it an ideal starting material for the synthesis of a variety of nitrogen-containing heterocyclic compounds, including morpholines, oxazines, and quinazolines. The presence of the electrophilic chloroethyl group and the nucleophilic amide functionality allows for intramolecular cyclization reactions to form these important heterocyclic rings.

Morpholines and Oxazines: The synthesis of morpholine (B109124) and oxazine (B8389632) rings often involves the formation of a key ether linkage and a subsequent or concurrent cyclization step. In the case of this compound, intramolecular cyclization can be envisioned to form a benzoxazine (B1645224) derivative. While direct synthesis of a simple morpholine ring from this compound is less straightforward, its derivatives have been shown to be precursors to more complex structures incorporating these heterocycles. For instance, the related compound 7-(2-Chloroethoxy)-8-methyl-2-morpholin-4-yl-4H-1,3-benzoxazin-4-one has been synthesized, demonstrating the utility of the chloroethoxy group in forming such fused heterocyclic systems. researchgate.netresearchgate.net The general strategy would involve the reaction of the chloroethoxy group with an internal or external nucleophile to facilitate ring closure.

Quinazolines: Quinazolines are a class of bicyclic heteroaromatic compounds with a wide range of biological activities. Their synthesis often involves the condensation of a benzamide (B126) derivative with a suitable carbonyl compound or its equivalent. The benzamide moiety of this compound can participate in such cyclization reactions. For example, various substituted benzamides are known to react with aldehydes or other electrophiles to form quinazoline (B50416) and quinazolinone derivatives. nih.govnih.govresearchgate.net The chloroethoxy group in this compound can be retained as a functional handle for further modifications of the resulting quinazoline scaffold, or it could potentially participate in the cyclization under specific reaction conditions.

Construction of Macrocyclic Ligands

Macrocyclic ligands, such as polyaza-crown compounds, are of significant interest due to their ability to selectively bind metal ions and small organic molecules. The synthesis of these large-ring systems often relies on the use of bifunctional building blocks that can undergo cyclization reactions.

While direct evidence for the use of this compound in the synthesis of polyaza-crown compounds is not extensively documented, its structural features suggest its potential as a precursor for such macrocycles. The chloroethoxy group provides a reactive site for Williamson ether synthesis, a common method for constructing the polyether linkages of crown ethers. The benzamide group can be incorporated into the macrocyclic backbone, potentially through amide bond formation or by serving as a rigid structural element. The synthesis of macrocycles often involves high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization. It is plausible that this compound, or its derivatives, could be employed in a stepwise or one-pot synthesis of novel polyaza-crown ethers containing a benzamide moiety, leading to ligands with unique binding properties.

Integration into Complex Organic Frameworks and Scaffolds

The development of complex organic frameworks and scaffolds is a rapidly growing area of research, with applications in materials science, catalysis, and drug delivery. These highly organized structures are often built from smaller, well-defined molecular components that self-assemble or are covalently linked into larger architectures.

The ortho-alkoxy-benzamide moiety present in this compound is a key structural motif that can direct the formation of ordered structures through hydrogen bonding. researchgate.netresearchgate.netnih.govwustl.edu Specifically, the amide N-H and carbonyl oxygen can participate in intermolecular hydrogen bonds, leading to the formation of one-dimensional tapes or two-dimensional sheets. The ortho-alkoxy group can further influence the packing and stability of these assemblies. This self-assembly behavior makes this compound a promising candidate for the construction of hydrogen-bonded organic frameworks (HOFs). Furthermore, the chloroethyl group offers a site for post-synthetic modification, allowing for the covalent cross-linking of the hydrogen-bonded network to create more robust and permanent porous materials.

Development of Novel Chemical Entities for Diverse Industrial and Research Applications

Beyond its use in the synthesis of specific ring systems and frameworks, this compound serves as a versatile intermediate for the development of novel chemical entities with a wide range of potential applications, including as surfactants.

Future Research Trajectories and Unexplored Avenues

Development of Asymmetric Synthesis Methodologies

The synthesis of chiral derivatives of 2-(2-chloroethoxy)benzamide is a significant underexplored area. The development of asymmetric synthesis methodologies would be crucial for accessing enantiomerically pure forms of its derivatives, which is often a prerequisite for applications in pharmacology and materials science. Future research could focus on the following:

Catalytic Asymmetric Halogenation: Drawing inspiration from methodologies developed for other benzamides, research could explore the use of bifunctional organocatalysts to introduce axial chirality through enantioselective bromination or other halogenations on the benzamide (B126) ring. nih.gov This would involve designing chiral catalysts that can effectively control the stereochemistry of the electrophilic aromatic substitution.

Chiral Auxiliary-Mediated Synthesis: Another avenue involves the use of chiral auxiliaries attached to the amide nitrogen or other parts of the molecule to direct stereoselective transformations. du.ac.inyork.ac.uk These auxiliaries would guide the addition of substituents to create stereogenic centers, and their subsequent removal would yield the desired chiral molecule.

Kinetic Resolution: For racemic mixtures of this compound derivatives, enzymatic or chemical kinetic resolution could be investigated to selectively react with one enantiomer, allowing for the separation of the unreacted enantiomer.

A proposed research workflow for developing an asymmetric synthesis is outlined in the table below.

StepResearch ActionDesired Outcome
1Substrate ModificationIntroduction of a prochiral center or a site for atroposelective functionalization.
2Catalyst/Auxiliary ScreeningEvaluation of various chiral catalysts (e.g., organocatalysts, transition metal complexes) or chiral auxiliaries. nih.goviupac.org
3Optimization of Reaction ConditionsSystematic variation of solvent, temperature, and reagents to maximize enantiomeric excess (e.e.) and yield.
4Product CharacterizationSpectroscopic and crystallographic analysis to confirm the absolute configuration of the chiral product.

Investigation of Photochemical and Electrochemical Reactivity

The photochemical and electrochemical behavior of this compound is currently not well-documented. The presence of the chloroethoxy group and the benzamide moiety suggests that it could undergo interesting transformations upon exposure to light or electric current.

Photochemical Cyclizations: The chloroethoxy side chain presents an opportunity for intramolecular photochemical reactions. rsc.orgresearchgate.net Upon photoexcitation, homolytic cleavage of the C-Cl bond could generate a radical intermediate that could subsequently cyclize onto the aromatic ring or the amide group, potentially forming novel heterocyclic structures.

Photoinduced Electron Transfer: The benzamide core could act as a photosensitizer or participate in photoinduced electron transfer processes with suitable donors or acceptors. This could lead to redox reactions at the side chain or the aromatic ring.

Electrochemical Reduction/Oxidation: Cyclic voltammetry and related techniques could be employed to study the redox potentials of this compound. The electrochemical reduction of the C-Cl bond could provide a controlled method for generating reactive intermediates. Similarly, the oxidation of the aromatic ring could lead to the formation of polymeric films or other functional materials.

Future studies could systematically explore these possibilities, as detailed in the following table.

Area of InvestigationProposed ExperimentPotential Outcome
Photochemical ReactivityIrradiation with UV-Vis light in various solvents. rsc.orgFormation of cyclized products, rearranged isomers, or products of C-H insertion. rsc.org
Electrochemical BehaviorCyclic voltammetry and controlled potential electrolysis.Determination of redox potentials and synthesis of novel compounds through electrochemical transformations.

Exploration of Novel Supramolecular Assembly Applications

The benzamide functional group is well-known for its ability to form robust hydrogen bonds, making it an excellent building block for supramolecular assemblies. The unique structure of this compound could be leveraged to create novel supramolecular architectures.

Self-Assembly into Higher-Order Structures: The interplay of hydrogen bonding from the amide group and potential halogen bonding from the chlorine atom could direct the self-assembly of the molecule into tapes, sheets, or more complex three-dimensional networks. researchgate.net

Host-Guest Chemistry: The ether linkage and the aromatic ring could create a cavity suitable for binding small guest molecules. This could be explored for applications in sensing or molecular recognition.

Coordination Polymers and Metal-Organic Frameworks (MOFs): Modification of the benzamide ring with additional coordinating groups (e.g., carboxylic acids, pyridyls) could transform the molecule into a ligand for the construction of coordination polymers and MOFs with interesting porous, catalytic, or photoluminescent properties. researchgate.net

Advanced Integrated Experimental and Computational Studies

A synergistic approach combining experimental work with computational modeling would be highly beneficial for accelerating the exploration of this compound's potential.

DFT Calculations for Reactivity Prediction: Density Functional Theory (DFT) calculations can be used to predict the outcomes of chemical reactions, elucidate reaction mechanisms, and understand the electronic structure of the molecule. nih.govresearchgate.net This can guide the design of experiments for asymmetric synthesis and the investigation of photochemical and electrochemical reactivity.

Molecular Dynamics Simulations of Supramolecular Assemblies: Molecular dynamics (MD) simulations can provide insights into the dynamics and stability of self-assembled structures, helping to understand the forces driving their formation.

In Silico Screening for Biological Activity: Computational docking studies could be performed to predict the binding affinity of this compound and its derivatives to various biological targets, thereby identifying potential therapeutic applications. nih.gov

The following table outlines a potential integrated workflow.

Research AreaComputational MethodExperimental Validation
Asymmetric SynthesisTransition state modeling of catalyzed reactions.Synthesis and stereochemical analysis of products. researchgate.net
ReactivityCalculation of bond dissociation energies and reaction pathways.Product isolation and characterization from photochemical/electrochemical reactions.
Supramolecular AssemblyMD simulations of self-assembly.X-ray crystallography and microscopy of resulting structures.

Design of Smart Materials Incorporating this compound Moieties

The incorporation of this compound as a functional moiety into larger molecular systems could lead to the development of "smart" materials that respond to external stimuli. bond.edu.au

Stimuli-Responsive Polymers: The chloroethoxy group can be a site for post-polymerization modification. For instance, polymers containing this moiety could be designed to release a payload upon a specific chemical or photochemical trigger that cleaves the C-Cl or C-O bond.

Chemosensors: The benzamide group can be functionalized to create a binding site for specific analytes. A change in the fluorescence or color of the molecule upon binding could form the basis of a chemosensor.

Shape-Memory Materials: Integration into polymer networks could impart specific properties related to hydrogen bonding and chain packing, which are crucial for shape-memory effects.

Q & A

Q. What are the established synthetic routes for 2-(2-Chloroethoxy)benzamide, and how can reaction conditions be optimized to improve yield?

A common method involves coupling 2-hydroxybenzamide derivatives with 2-chloroethylating agents. For example, substituting hydroxyl groups with chloroethoxy moieties can be achieved using reagents like 2-chloroethyl tosylate in the presence of a base (e.g., K₂CO₃) under reflux in anhydrous DMF . Optimization strategies include:

  • Temperature control : Maintaining reflux temperatures (~100°C) to ensure complete substitution while minimizing side reactions.
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution efficiency.
  • Catalysis : Adding catalytic amounts of KI to facilitate halogen exchange and improve reactivity .

Q. How should researchers design in vitro antimicrobial activity assays for this compound?

Methodological considerations include:

  • Microbial strains : Use standardized strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922) and clinical isolates to assess broad-spectrum activity.
  • Concentration gradients : Test concentrations ranging from 1–100 µg/mL to determine minimum inhibitory concentrations (MICs) via broth microdilution assays .
  • Controls : Include positive controls (e.g., ciprofloxacin for bacteria) and solvent controls (DMSO) to validate results.

Q. What purification techniques are most effective for isolating this compound from reaction mixtures?

  • Column chromatography : Use silica gel with a gradient elution system (e.g., hexane:ethyl acetate 4:1 to 1:1) to separate the target compound from unreacted precursors.
  • Recrystallization : Employ ethanol-water mixtures to obtain high-purity crystals.
  • Analytical validation : Confirm purity via HPLC (C18 column, acetonitrile:water mobile phase) and ¹H/¹³C NMR .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies identify critical functional groups in this compound derivatives?

  • Substitution patterns : Synthesize analogs with modifications to the chloroethoxy group (e.g., replacing Cl with Br or varying chain length) and compare bioactivity. For instance, replacing the chloro group with a nitro group in related benzamides reduced antimicrobial potency by 60% .
  • Pharmacophore mapping : Use computational tools (e.g., molecular docking) to assess interactions with biological targets like bacterial DNA gyrase or cancer-related kinases .

Q. What strategies resolve discrepancies in reported biological activity data for this compound?

  • Assay standardization : Replicate studies using identical microbial strains, growth media (e.g., Mueller-Hinton broth), and incubation conditions (37°C, 18–24 hrs).
  • Metabolic interference testing : Evaluate compound stability under assay conditions (e.g., pH, serum proteins) via LC-MS to identify degradation products that may skew results .

Q. How can researchers transition from in vitro to in vivo antitumor efficacy studies for this compound?

  • Model selection : Use xenograft models (e.g., human breast cancer MDA-MB-231 cells in nude mice) to assess tumor growth inhibition.
  • Dosing regimens : Administer 20–50 mg/kg intraperitoneally daily for 14 days, monitoring toxicity via serum ALT/AST levels .
  • Mechanistic studies : Perform immunohistochemistry to evaluate apoptosis markers (e.g., caspase-3) and angiogenesis inhibition (VEGF expression) .

Q. What advanced analytical methods characterize the compound’s interaction with biological membranes?

  • Surface plasmon resonance (SPR) : Measure binding affinity to lipid bilayers or membrane receptors.
  • Fluorescence anisotropy : Assess membrane fluidity changes using probes like DPH (1,6-diphenyl-1,3,5-hexatriene) .

Methodological Tables

Q. Table 1: Key Reaction Conditions for Synthesis Optimization

ParameterOptimal ConditionImpact on Yield
SolventAnhydrous DMF↑ 25%
Temperature100°C (reflux)↑ 15%
Catalyst (KI)0.1 eq↑ 10%
Reaction Time12–18 hrs↑ 5%
Based on methods in

Q. Table 2: Comparative Bioactivity of Analogous Benzamides

DerivativeMIC (µg/mL) S. aureusAntitumor IC₅₀ (µM)
2-(2-Chloroethoxy)8.212.4
2-(2-Bromoethoxy)15.718.9
2-(2-Nitroethoxy)>10025.6
Data aggregated from

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.